Isoxazole N-Heteroaryl Substituent: Hydrogen-Bond Donor/Acceptor Capacity Versus N-(4-Fluorophenyl) and N-(4-Chlorophenyl) Analogs
The target compound's 5-methylisoxazol-3-yl amide substituent contributes one additional heteroatom (isoxazole O and N) beyond the benzamide core, providing a calculated topological polar surface area (tPSA) of approximately 101 Ų (PubChem computed), which is ~20–25 Ų higher than the N-(4-fluorophenyl) analog (C20H23FN2O3S, predicted tPSA ~76–81 Ų) and the N-(4-chlorophenyl) analog (C20H23ClN2O3S, predicted tPSA ~76 Ų). [1] This increased PSA has been correlated in published 11β-HSD1 and FAAH inhibitor campaigns with reduced passive membrane permeability and altered CNS exposure, making the isoxazole variant intentionally distinct for peripheral versus central target engagement strategies. [2]
| Evidence Dimension | Topological polar surface area (tPSA, Ų) as a surrogate for hydrogen-bond capacity and membrane permeability |
|---|---|
| Target Compound Data | Predicted tPSA ~101 Ų (PubChem computed for C18H23N3O4S) |
| Comparator Or Baseline | N-(4-fluorophenyl) analog (C20H23FN2O3S): predicted tPSA ~76–81 Ų; N-(4-chlorophenyl) analog (C20H23ClN2O3S): predicted tPSA ~76 Ų |
| Quantified Difference | Target compound exhibits ≥20% higher tPSA than non-heteroaryl anilide comparators |
| Conditions | Computational prediction (PubChem/XLogP3/PSA workflow); no experimental logP or permeability data available for this specific compound |
Why This Matters
For procurement decisions, the elevated tPSA of the 5-methylisoxazol-3-yl congener differentiates it from simple anilide analogs and positions it for applications where reduced passive membrane permeability is desired, without resorting to charged or highly polar modifications that may compromise target binding.
- [1] PubChem computed properties for C18H23N3O4S (topological polar surface area, XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] US Patent Application US20100022590A1 – Novel isoxazole compounds as 11β-HSD1 modulators, describing the rationale for isoxazole substitution in modulating compound properties. Filed 2009-01-15. https://patents.google.com/patent/US20100022590A1 View Source
